molecular formula C21H19NO3 B255388 2-[2-(4-Tert-butylphenyl)-4-oxochromen-3-yl]oxyacetonitrile

2-[2-(4-Tert-butylphenyl)-4-oxochromen-3-yl]oxyacetonitrile

Cat. No. B255388
M. Wt: 333.4 g/mol
InChI Key: YRKSSYNPYUTKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Tert-butylphenyl)-4-oxochromen-3-yl]oxyacetonitrile, commonly known as TBN or TBN-PA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBN is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol.

Mechanism of Action

The mechanism of action of TBN is not fully understood, but studies have shown that it works by inhibiting various enzymes and signaling pathways in cells. TBN has been shown to inhibit the activity of various kinases, which are involved in cell signaling and growth. TBN has also been shown to inhibit the activity of various proteasomes, which are involved in protein degradation.
Biochemical and Physiological Effects:
TBN has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that TBN can induce apoptosis, or programmed cell death, in cancer cells. TBN has also been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

The advantages of using TBN in lab experiments include its high purity, stability, and solubility in organic solvents. However, one limitation of using TBN is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on TBN. One direction is to further investigate its potential as an anti-cancer agent, with studies focusing on its mechanism of action and its efficacy in vivo. Another direction is to investigate its potential as a treatment for neurodegenerative diseases, with studies focusing on its ability to cross the blood-brain barrier and its safety profile. Additionally, further research is needed to fully understand the mechanism of action of TBN and its potential applications in other fields such as agriculture and material science.

Synthesis Methods

TBN is synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 4-tert-butylphenylacetonitrile with 4-hydroxycoumarin in the presence of sodium hydride as a base. The resulting product is then reacted with ethyl chloroformate to form the intermediate compound, which is further reacted with 2,4-dinitrophenylhydrazine to form TBN.

Scientific Research Applications

TBN has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, TBN has shown promising results as an anti-cancer agent, with studies showing its ability to inhibit the growth of cancer cells in vitro and in vivo. TBN has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In agriculture, TBN has been studied for its potential as a plant growth regulator, with studies showing its ability to increase crop yield and improve plant growth. TBN has also been studied for its potential as a pesticide, with studies showing its ability to control the growth of various pests.
In material science, TBN has been studied for its potential use as a fluorescent material, with studies showing its ability to emit bright yellow-green fluorescence under UV light.

properties

Product Name

2-[2-(4-Tert-butylphenyl)-4-oxochromen-3-yl]oxyacetonitrile

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

2-[2-(4-tert-butylphenyl)-4-oxochromen-3-yl]oxyacetonitrile

InChI

InChI=1S/C21H19NO3/c1-21(2,3)15-10-8-14(9-11-15)19-20(24-13-12-22)18(23)16-6-4-5-7-17(16)25-19/h4-11H,13H2,1-3H3

InChI Key

YRKSSYNPYUTKRZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC#N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC#N

Origin of Product

United States

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